molecular formula C9H8O3 B7760595 5-Norbornene-2,3-dicarboxylic anhydride CAS No. 55636-72-1

5-Norbornene-2,3-dicarboxylic anhydride

Cat. No.: B7760595
CAS No.: 55636-72-1
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-UHFFFAOYSA-N
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Description

5-Norbornene-2,3-dicarboxylic anhydride, also known as nadic anhydride, is an organic acid anhydride derivative of norbornene. It is a white solid at room temperature and is known for its reactivity due to the strained ring structure of norbornene. This compound is widely used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Norbornene-2,3-dicarboxylic anhydride is typically synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction predominantly yields the endo isomer, which can be converted to the exo isomer through UV irradiation .

Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where cyclopentadiene and maleic anhydride are reacted under controlled temperatures and pressures to maximize yield and selectivity. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Mechanism of Action

The mechanism of action of 5-norbornene-2,3-dicarboxylic anhydride primarily involves its reactivity due to the strained ring structure of norbornene. This strain makes the compound highly reactive in Diels-Alder reactions and ring-opening metathesis polymerization. The molecular targets and pathways involved include the formation of covalent bonds with other reactive species, leading to the creation of complex polymeric structures .

Comparison with Similar Compounds

Properties

IUPAC Name

4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2
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InChI Key

KNDQHSIWLOJIGP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O3
Source PubChem
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Related CAS

55636-72-1
Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, homopolymer
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DSSTOX Substance ID

DTXSID0047456
Record name 2-Norbornene-5,6-dicarboxylic anhydride
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Molecular Weight

164.16 g/mol
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Physical Description

Dry Powder; Liquid, White powder; [Sigma-Aldrich MSDS]
Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
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Record name 5-Norbornene-2,3-dicarboxylic anhydride
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CAS No.

826-62-0, 2746-19-2, 129-64-6
Record name 5-Norbornene-2,3-dicarboxylic anhydride
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Record name NSC 3999
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Record name Himic anhydride
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Record name 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
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Record name 2-Norbornene-5,6-dicarboxylic anhydride
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Record name 1,2,3,6-tetrahydro-3,6-methanophthalic anhydride
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Record name Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride
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Synthesis routes and methods I

Procedure details

That is, Diels-Alder reaction between cyclopentadiene (CPD) and maleic anhydride, which gives 5-norbornene-2,3-dicarboxylic anhydride (NDA). Then, the oxidation of NDA for conversion into 1,2,3,4-cyclopentanetetracarboxylic acid (CPTC). Finally, the dehydration of CPTC to give the desired cis, cis, cis-CPDA.
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Synthesis routes and methods II

Procedure details

The Diels-Alder adduct from cyclopentadiene and maleic anhydride, endo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 165° C., was heated at 220° C. for 4 hours. On cooling the product solidified with a melting point of 101° C. The crude reaction product was recrystallized from benzene three times to isolate exo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 141° C., in 25% yield.
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Synthesis routes and methods III

Procedure details

A solution of bicyclo[2. 2. 1]hept-5-ene-2,3-dicarboxylic anhydride in toluene is prepared by reacting 1960 grams (20 moles) of maleic anhydride dissolved in 3000 grams of toluene with 1320 grams (20 moles) of cyclopentadiene at a reaction temperature in the range of from about 70° to 75°C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Norbornene-2,3-dicarboxylic anhydride
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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